molecular formula C11H12N2O3 B1385957 N-(Pyridine-4-carbonyl)-L-proline CAS No. 59834-40-1

N-(Pyridine-4-carbonyl)-L-proline

Cat. No.: B1385957
CAS No.: 59834-40-1
M. Wt: 220.22 g/mol
InChI Key: HWSJOJYQNWMORF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridine-4-carbonyl)-L-proline is a compound that combines a pyridine ring with a proline amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridine-4-carbonyl)-L-proline typically involves the reaction of pyridine-4-carbonyl chloride with L-proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Mechanism of Action

The mechanism of action of N-(Pyridine-4-carbonyl)-L-proline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The pyridine ring can interact with active sites of enzymes or binding pockets of receptors, while the proline moiety can enhance binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

    N-(Pyridine-2-carbonyl)-L-proline: Similar structure but with the carbonyl group attached to the 2-position of the pyridine ring.

    N-(Pyridine-3-carbonyl)-L-proline: Similar structure but with the carbonyl group attached to the 3-position of the pyridine ring.

    N-(Pyridine-4-carbonyl)-D-proline: Similar structure but with the D-enantiomer of proline.

Uniqueness: N-(Pyridine-4-carbonyl)-L-proline is unique due to the specific positioning of the carbonyl group on the 4-position of the pyridine ring and the use of L-proline. This configuration can influence the compound’s reactivity, binding properties, and overall biological activity .

Properties

IUPAC Name

(2S)-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJOJYQNWMORF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651695
Record name 1-(Pyridine-4-carbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59834-40-1
Record name 1-(Pyridine-4-carbonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 2
Reactant of Route 2
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 3
Reactant of Route 3
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 4
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 5
N-(Pyridine-4-carbonyl)-L-proline
Reactant of Route 6
N-(Pyridine-4-carbonyl)-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.